Palm-L-Glu(OSu)-Ome

Catalog No.
S13565532
CAS No.
M.F
C26H44N2O7
M. Wt
496.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Palm-L-Glu(OSu)-Ome

Product Name

Palm-L-Glu(OSu)-Ome

IUPAC Name

5-O-(2,5-dioxopyrrolidin-1-yl) 1-O-methyl (2S)-2-(hexadecanoylamino)pentanedioate

Molecular Formula

C26H44N2O7

Molecular Weight

496.6 g/mol

InChI

InChI=1S/C26H44N2O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22(29)27-21(26(33)34-2)17-20-25(32)35-28-23(30)18-19-24(28)31/h21H,3-20H2,1-2H3,(H,27,29)/t21-/m0/s1

InChI Key

QTXWEAREIAERHZ-NRFANRHFSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)ON1C(=O)CCC1=O)C(=O)OC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)ON1C(=O)CCC1=O)C(=O)OC

Palm-L-Glu(OSu)-Ome (CAS: 294855-90-6) is a specialized chemical intermediate designed for the covalent modification of primary amine groups.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFvxtlfix73TIH9713WJxuuLg3knvBHEF4bwydiag-Lcfn1OLgRJHEhcJBM83cqoAIzpGfHHHzi3datrEJXf0sgQ5jImLrQEUV8VU79MYEtz3ioL1pO35Tj_OkrGuT_kxSruxYDoUA1KpQ10XnOwks%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGuD58exchBk8UHuA0GZ9gYcSpldAPSPEWeMO-YFYYu_DrLYJH3eQxv7JgEoMw-DtepurvS7taqBpm02mSjvklFdDjJ57gf-OFMScLQhkPrzNDBa_69Hp0OECU-lWKKLism8KjtJnI74Ii9eu8c9TsWvOIf)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGmWwC0afLS6nqgw9z_mgIEpzVpPirMq9DbFR24q6ydECf7N562JWOkO7i_PnRpKsuBK6QOxWbMpzznOASkK8pY6e5bVU5nrBJvfN_hCjIZSQfbzvtGQkmEBGZC3ru1x82dteB-QVIkjyJJhmA%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERao8GalhYBcGSj5OsJmsk8Kk5nYg37D5fa87OSyPGZeIqpXB64iH-1Lj-VAAOVwh8PStB1U83KCOAKIOSELOX0rcsl6p-Rt-hUI_zeAfoXaSzfhFwEjuHlqvypLdILYsdEXBYNZJCNWQQnmaWr8-r0qhxD4nrwjg0h69IMvhW)] It is structurally defined as an L-glutamic acid derivative featuring three key components: a C16 palmitoyl chain that imparts significant hydrophobicity, an alpha-methyl ester (Ome) protecting group, and a gamma-carboxyl group activated as an N-hydroxysuccinimide (OSu) ester. This OSu ester provides high reactivity and specificity towards primary amines, enabling the attachment of the palmitoyl-glutamate moiety to various substrates like polymers, peptides, and surfaces.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGX9RZZMgGxqLQtXjzRialFcp0Qc5HFMP3PzJXR2uSq4ivDaJz2iggCgfaYygMfg4zft5fcBkQV_d84aISrN4KBZUYDjvgx47xuAzKbBkGQPvGA9AL-LB7t3--69qdiysNd9bLX4D9D2539CgGCRb6D2w%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHMrsgwpB8b-ejQOgaVLau9HmoZmEo0JQ3aOrR-QMPz0vJXlnz7TevjL0uQauQiLw89xazTiTcV073ZQkhiDiehHj25NJdTWguUzwSoDVJ80icLIhuk0W9LVpQEodJ02bKjIF8cXfecztsrtEHUNHAAILbW_-amnkWMiaWGRgWxj5Dk3zCFq6yJkeKmVQQ5liQ9_Qyul_3_9p09k3982OIbNMdGeplveSCVOjQ2_K0Yo33X0atghpbc7pXvvujMHxPQILxskCio8mhLjEiUsPFDa5yFiRSN8sqGQVO31w%3D%3D)] Its primary role is as a building block for creating amphiphilic materials, which are widely used in the development of drug delivery systems and functional biomaterials.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE_UAY6hykpX8CZw-V09syu4ou4dZymx-AjZlYnqpJGNFZGv7FB-msHwfS-8z0aXi_79-Cs6aeZYLpVj5BBpfbAUA9tFVcHKy9e1POWSfnvVz1x-quGanPjBQzmbjdW6zs4TsP2Q5FSieLuhoh6Yvda89_09i4%3D)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHz8jp_awAveX-93jY0yqNNsgOo4fs0N5JL_LRSTrndb962Ib0hRvB8JYZkyNecGxqZzDaQsUNci0AyDzLDHDJZWCaEDTBprKBkC3_Wb1J0CWacwSamGC0fS8u3QI3Ub34vkbkxGdoa7ET5XNyYD-8LU6KbwKsw3Chw0UXqvlE0hYceGQxeohLQRyn8tnict1UpM9YQ8qHx-kroz5GJkI7HMRge3xKbG9iNbA%3D%3D)]

Substituting Palm-L-Glu(OSu)-Ome with close analogs often leads to significant, undesirable changes in processability and final material performance. Replacing the C16 palmitoyl group with a longer (e.g., C18 stearoyl) or shorter alkyl chain directly alters the hydrophobic-lipophilic balance, which governs the critical micelle concentration (CMC) and the thermal stability of self-assembled nanostructures.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEfhBV4dqptPxiY2Pg1r_j2pVdjd7OGG1LXU8_pIX4a9pn6XpkJPkTC5mRfOgL3vX0jYxv9sfMRIbnTTxzXu9YkSpYrSGC9ldJiT5FQRLP1ZfMXftMpq91oYhIHia-IZVekWfy42ZmqSsD3O5ZVbvQyKxxz2_8p9B9UjSLWmjiZYOhmzcCVvVLal_tEqj-trE%3D)] Using a simpler lipidating agent like palmitic acid NHS ester eliminates the glutamic acid spacer, a component that provides critical distance from a substrate backbone and can influence biocompatibility and intermolecular interactions.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGCL1M0zr04TdrzP2CXkOsPQCraDn6d6iZNdYc845SALpdDtXi1aLXiqv3pQTBvdNw41uX_Fx8oeDkJERvHVsjltqHiXVk7NjraprQU4jf6G1LVTzf53k2I22g-_pF6pGGSt9qjm9fFGqy-lgg9ZA%3D%3D)] Opting for the unactivated precursor, N-Palmitoyl-L-glutamic acid α-methyl ester, requires an additional in-situ activation step (e.g., with EDC/NHS), which introduces process variability, potential side reactions, and purification challenges that are avoided by using the pre-activated, ready-to-use OSu ester.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5QqBNh_emFP6LMvXM4v1XSH8Hcof6eeV3Zez0lDRPpw6mUp4puOex6ah78bsPjN1pEZAxofApGTSs653MJ10Z-bC9-lzaDjSb9aWg5MxI_860XkPkC_XYUvCQK5gP2NlB0L8dIeq50kF3lVdBkNRrhzDzZu1nEsvAUaxt)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuit2LTGz95nGE5g_elFIxsu-HZAkn97rnuoK93SqBKcwwPTs9Y00FR4Z15_Tyr0rOFDqIGpn_EIjuoBCAM9JEunL7D5G7_OrM4NlM9nW16JePP0rETVFc6R3IN61q)]

Precise Control Over Self-Assembly via C16 Acyl Chain Length

The choice of the C16 palmitoyl chain provides a specific hydrophobic character that dictates the concentration at which self-assembly into micelles or nanoparticles occurs. Studies on related N-acyl amino acids demonstrate that increasing the alkyl chain length from C16 (palmitoyl) to C18 (stearoyl) significantly decreases the critical micelle concentration (CMC), the threshold for nanoparticle formation.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEfhBV4dqptPxiY2Pg1r_j2pVdjd7OGG1LXU8_pIX4a9pn6XpkJPkTC5mRfOgL3vX0jYxv9sfMRIbnTTxzXu9YkSpYrSGC9ldJiT5FQRLP1ZfMXftMpq91oYhIHia-IZVekWfy42ZmqSsD3O5ZVbvQyKxxz2_8p9B9UjSLWmjiZYOhmzcCVvVLal_tEqj-trE%3D)][[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9R2A7DHlxShkYfK8-JkoF11tDoGU9fg3oDDxZsFN71sO8Pczq8OLVe-HwsZZEGi-nN1OcR2mz6iejEl7rcqC8-qes6l25jVRDJT1b1-HZH04bKNySbuRtAY2QRxz2tYTJzAQ%3D)] This predictable behavior is critical for designing formulations that remain stable upon dilution.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound DataCMC is higher (e.g., 7 to 250 µM for Palmitoyl-CoA, a related C16 amphiphile)[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9R2A7DHlxShkYfK8-JkoF11tDoGU9fg3oDDxZsFN71sO8Pczq8OLVe-HwsZZEGi-nN1OcR2mz6iejEl7rcqC8-qes6l25jVRDJT1b1-HZH04bKNySbuRtAY2QRxz2tYTJzAQ%3D)]
Comparator Or BaselineStearoyl-CoA (C18 analog) has a lower CMC consistent with its longer, more hydrophobic chain.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9R2A7DHlxShkYfK8-JkoF11tDoGU9fg3oDDxZsFN71sO8Pczq8OLVe-HwsZZEGi-nN1OcR2mz6iejEl7rcqC8-qes6l25jVRDJT1b1-HZH04bKNySbuRtAY2QRxz2tYTJzAQ%3D)]
Quantified DifferenceCMC decreases as alkyl chain length increases, a well-established principle for surfactants.[[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHODq2fA2rssoUUM1BG0077DNy1e-Ik0nDbh8rKMLV9bcXppiSWwNDLydU31H8z6Qbfb6iwW7v_VmEUmV50MtlY7Jhbcgl-5CKmvwovKMV3VhtMfUdIBCNbD8IrLFrMlGiG1no6TqMUI37h_GdJt7OJ7M0oCBz9jDi3k7cawRUbbGAYEZR1xAPN-fUXBu6nWcxawMIGjgv8buvigtOM73-liuzxidnz57gciC07xp7V_fk%3D)]
ConditionsAqueous buffer systems; CMC values are dependent on pH and ionic strength.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9R2A7DHlxShkYfK8-JkoF11tDoGU9fg3oDDxZsFN71sO8Pczq8OLVe-HwsZZEGi-nN1OcR2mz6iejEl7rcqC8-qes6l25jVRDJT1b1-HZH04bKNySbuRtAY2QRxz2tYTJzAQ%3D)]

Selecting the C16 chain provides a specific, intermediate CMC value, crucial for creating nanoparticles that assemble at desired concentrations and maintain stability for drug delivery applications.

Process Efficiency: Pre-Activated Ester for Direct, Reproducible Conjugation

Palm-L-Glu(OSu)-Ome is supplied as a pre-activated N-hydroxysuccinimide (OSu) ester, enabling direct and efficient conjugation to primary amines under mild conditions (typically pH 7.2-8.5).[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHMrsgwpB8b-ejQOgaVLau9HmoZmEo0JQ3aOrR-QMPz0vJXlnz7TevjL0uQauQiLw89xazTiTcV073ZQkhiDiehHj25NJdTWguUzwSoDVJ80icLIhuk0W9LVpQEodJ02bKjIF8cXfecztsrtEHUNHAAILbW_-amnkWMiaWGRgWxj5Dk3zCFq6yJkeKmVQQ5liQ9_Qyul_3_9p09k3982OIbNMdGeplveSCVOjQ2_K0Yo33X0atghpbc7pXvvujMHxPQILxskCio8mhLjEiUsPFDa5yFiRSN8sqGQVO31w%3D%3D)] This contrasts with using the unactivated carboxylic acid precursor, which requires in-situ coupling agents like carbodiimides (e.g., EDC). In-situ activation can be less efficient and may lead to side-product formation, such as anhydride linkages between adjacent carboxylic acid groups on a polymer backbone, complicating purification and reducing reproducibility.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH5QqBNh_emFP6LMvXM4v1XSH8Hcof6eeV3Zez0lDRPpw6mUp4puOex6ah78bsPjN1pEZAxofApGTSs653MJ10Z-bC9-lzaDjSb9aWg5MxI_860XkPkC_XYUvCQK5gP2NlB0L8dIeq50kF3lVdBkNRrhzDzZu1nEsvAUaxt)] Procuring the stable, purified OSu ester form streamlines the synthesis of well-defined conjugates.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHuit2LTGz95nGE5g_elFIxsu-HZAkn97rnuoK93SqBKcwwPTs9Y00FR4Z15_Tyr0rOFDqIGpn_EIjuoBCAM9JEunL7D5G7_OrM4NlM9nW16JePP0rETVFc6R3IN61q)]

Evidence DimensionReaction Pathway and Byproducts
Target Compound DataDirect one-step reaction with primary amines, releasing N-hydroxysuccinimide.
Comparator Or BaselineUnactivated precursor (N-Palmitoyl-L-glutamic acid α-methyl ester) requires multi-component, in-situ activation (e.g., with EDC/NHS), risking side reactions.
Quantified DifferenceEliminates an entire reaction and purification step, improving process efficiency and yield.
ConditionsAmine conjugation in organic solvents like DMF, DMSO, or DCM, or aqueous buffers at controlled pH.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGX9RZZMgGxqLQtXjzRialFcp0Qc5HFMP3PzJXR2uSq4ivDaJz2iggCgfaYygMfg4zft5fcBkQV_d84aISrN4KBZUYDjvgx47xuAzKbBkGQPvGA9AL-LB7t3--69qdiysNd9bLX4D9D2539CgGCRb6D2w%3D%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9PpNF5fcyKBfUrDeH6IDMdthxSuFGP4VQbFm16TpW_YH00oc4l-j5EXRa9Pg2z1obYA-nZTiiANsX5QWR-4fKVHBVXf8v7j3v0ioSRKDkQONyBYv7EyAr52zZaMZ1ln7607ZX0NAwtjCl3w%3D%3D)]

Purchasing the pre-activated compound saves significant process time, reduces raw material requirements, and enhances batch-to-batch consistency by avoiding a complex and variable activation step.

Post-Polymerization Modification of Amine-Containing Polymers

Ideal for grafting hydrophobic side-chains onto hydrophilic polymer backbones (e.g., chitosan, poly-L-lysine, polyethyleneimine). The pre-activated OSu ester ensures efficient and direct conjugation, creating well-defined amphiphilic copolymers for fabricating nanoparticles, hydrogels, or micelles in drug delivery systems.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHz8jp_awAveX-93jY0yqNNsgOo4fs0N5JL_LRSTrndb962Ib0hRvB8JYZkyNecGxqZzDaQsUNci0AyDzLDHDJZWCaEDTBprKBkC3_Wb1J0CWacwSamGC0fS8u3QI3Ub34vkbkxGdoa7ET5XNyYD-8LU6KbwKsw3Chw0UXqvlE0hYceGQxeohLQRyn8tnict1UpM9YQ8qHx-kroz5GJkI7HMRge3xKbG9iNbA%3D%3D)][[16](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFcUAfVkgb9zVzcBiDWs7Tl54vxo63DyIjVz6_lPqJUS-s7Zgub8kaT9SGVNuKxn1bQ8RXBeOse2LcbQee9alS4HNjhxKSHPXv1ylGwL0HZv10G6T62jbYpa9g3G9TP_Amvcgqd)]

Lipidation of Peptides and Proteins

Used in the synthesis of lipidated peptides to enhance their membrane affinity, prolong their in-vivo half-life by promoting albumin binding, or improve formulation in lipid-based delivery systems.[[17](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEDQjcwu9EX_9C5cp-mmBGM3wyR4aFerKkoC6nBARpcxP-8kt2bFggR7vTgJTZtTuxO4q1fmFaB645t9xHTLEfo5JEV7DdvdmVlXdLZklLjUsMGw4iQnkx7tuxOxN6rnHV7FNVZav7khxQLHa8X-y6UEStiVJDE63vLjOqmgkdgdpv_N-Srrr4CQwYOVOxO5m7EjBEOWmZG7M5mgwsOKrn8mBJNkFsyJ3_UFksyEMy1Wks%3D)][[18](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFGmJYmVdAZ9fUkczptJXFQhV6cGkCI2stE9QfHGondaZlr3GS93SxHONoG4JbL9Q67vqaht_CFFT-Ar7TQLc5UsTnD77rq__wg4hPWpU4kbb63ZNcxdps1NBeGWZdtadabJCc%3D)] The defined structure, including the glutamate spacer, allows for precise control over the final conjugate's properties.

Formulation of Nanocarriers with Tunable Hydrophobicity

Enables the creation of amphiphiles where the C16 chain provides a specific degree of hydrophobicity. This is a critical parameter for controlling the size, stability, and drug-loading capacity of the resulting self-assembled nanostructures, allowing for formulations with predictable performance based on a defined CMC.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEfhBV4dqptPxiY2Pg1r_j2pVdjd7OGG1LXU8_pIX4a9pn6XpkJPkTC5mRfOgL3vX0jYxv9sfMRIbnTTxzXu9YkSpYrSGC9ldJiT5FQRLP1ZfMXftMpq91oYhIHia-IZVekWfy42ZmqSsD3O5ZVbvQyKxxz2_8p9B9UjSLWmjiZYOhmzcCVvVLal_tEqj-trE%3D)]

XLogP3

6.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

496.31485175 g/mol

Monoisotopic Mass

496.31485175 g/mol

Heavy Atom Count

35

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